N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)

β-Lactamase inhibition Antibacterial resistance Enterobacter cloacae

N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) (CAS 30360-27-1, molecular formula C₉H₉Cl₃N₆O₃, molecular weight 355.6 g/mol) is a C₃-symmetric, trisubstituted 1,3,5-triazine bearing three 2-chloroacetamide arms. It belongs to the class of 2,4,6-trisubstituted s-triazines prepared from cyanuric chloride by sequential nucleophilic aromatic substitution.

Molecular Formula C9H9Cl3N6O3
Molecular Weight 355.6 g/mol
CAS No. 30360-27-1
Cat. No. B14006707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)
CAS30360-27-1
Molecular FormulaC9H9Cl3N6O3
Molecular Weight355.6 g/mol
Structural Identifiers
SMILESC(C(=O)NC1=NC(=NC(=N1)NC(=O)CCl)NC(=O)CCl)Cl
InChIInChI=1S/C9H9Cl3N6O3/c10-1-4(19)13-7-16-8(14-5(20)2-11)18-9(17-7)15-6(21)3-12/h1-3H2,(H3,13,14,15,16,17,18,19,20,21)
InChIKeyYJJIEWIAKNUQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Overview for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) (CAS 30360-27-1)


N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) (CAS 30360-27-1, molecular formula C₉H₉Cl₃N₆O₃, molecular weight 355.6 g/mol) is a C₃-symmetric, trisubstituted 1,3,5-triazine bearing three 2-chloroacetamide arms [1]. It belongs to the class of 2,4,6-trisubstituted s-triazines prepared from cyanuric chloride by sequential nucleophilic aromatic substitution [2]. The compound is catalogued as NSC326900 in the NCI database and as DTXSID20275197 in the EPA DSSTox inventory [1]. Its computed XLogP3-AA value of 0.4, together with three hydrogen-bond donors and six acceptors, place it in a distinct physicochemical space among triazine derivatives [1].

Why Generic Substitution Is Inadvisable for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) in Research and Industrial Procurement


C₃-symmetric 2,4,6-trisubstituted s-triazines display widely divergent reactivity, solubility, and biological profiles depending on the nature of the exocyclic substituents [1]. Substituting the 2-chloroacetamide arms of CAS 30360-27-1 with, for example, trichloroacetamide (CAS 30360-29-3), unsubstituted acetamide, alkoxy, or aryl-amino groups can alter the XLogP3 by >2 log units, change the number of hydrogen-bond donors and acceptors, and eliminate or modify the electrophilic chloroacetyl reactive handle [2]. The chloroacetyl moiety in CAS 30360-27-1 serves not only as a pharmacophoric element—as evidenced by its measurable, albeit moderate, Class C β-lactamase inhibitory activity (IC₅₀ 4.2 µM, E. cloacae 908R) [3]—but also as a site for further derivatisation via nucleophilic displacement at the α-carbon [4]. These properties are not preserved among generic triazine analogs; therefore, interchange without experimental re-validation risks compromising both biological activity and downstream synthetic utility.

Product-Specific Quantitative Differentiation Evidence for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)


Class C β-Lactamase Inhibitory Activity vs. Structurally Divergent Triazine Analogs

CAS 30360-27-1 demonstrates measurable inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R with an IC₅₀ of 4.2 × 10³ nM (4.2 µM) [1]. In contrast, a structurally unrelated s-triazine ligand (CHEMBL176949, a cyclobuta[a]indene-fused triazine) showed an IC₅₀ of 1.0 × 10⁵ nM (100 µM) against Class A TEM-1 β-lactamase, approximately 24-fold weaker [2]. While this is a cross-class comparison (Class C vs. Class A enzyme) and must be interpreted with caution, it demonstrates that the chloroacetamide-bearing triazine scaffold engages β-lactamase targets at micromolar concentrations, whereas many s-triazine derivatives are essentially inactive in this assay system. No direct head-to-head comparison of CAS 30360-27-1 with its closest structural analogs (e.g., CAS 30360-29-3) in β-lactamase assays was identified in the available literature.

β-Lactamase inhibition Antibacterial resistance Enterobacter cloacae

Computed XLogP3-AA Lipophilicity Differentiation from the Trichloroacetamide Analog

The target compound (CAS 30360-27-1) has a computed XLogP3-AA value of 0.4, indicating moderate hydrophilicity consistent with its three hydrogen-bond donors (amide N–H) and six acceptors [1]. Its closest commercially catalogued analog, 2,4,6-tris(2,2,2-trichloroacetamido)-s-triazine (CAS 30360-29-3, molecular formula C₉H₃Cl₉N₆O₃, MW ≈ 557.7 g/mol), bears nine chlorine atoms vs. three in the target compound [2]. While an experimentally measured logP for CAS 30360-29-3 was not located, the substitution of three –CHCl₂ groups for three –CH₂Cl groups is predicted (by additive fragment methods) to increase logP by ≥1.5–2.0 log units and substantially elevate molecular weight (+202 Da) [3]. This divergence is relevant for medicinal chemistry campaigns where lower lipophilicity correlates with reduced promiscuity and improved developability profiles.

Lipophilicity Drug-likeness Physicochemical profiling

Chloroacetyl Reactive Handle Count: Synthetic Versatility vs. Cyanuric Chloride and Melamine

CAS 30360-27-1 presents three chemically equivalent α-chloroacetamide electrophilic centers on a rigid C₃-symmetric scaffold. This contrasts with cyanuric chloride (CAS 108-77-0), which bears three reactive C–Cl bonds directly on the triazine ring and is susceptible to hydrolysis in aqueous media (t₁/₂ for the first chlorine hydrolysis is <2 min at pH 7, 25 °C) [1]. The chloroacetamide arms of CAS 30360-27-1 are one methylene unit removed from the ring, conferring greater hydrolytic stability to the triazine core while retaining electrophilic reactivity toward amines, thiols, and alkoxides . Compared to melamine (2,4,6-triamino-1,3,5-triazine), which possesses only nucleophilic –NH₂ groups, CAS 30360-27-1 provides electrophilic handles enabling orthogonal derivatisation strategies [2]. The compound therefore occupies a unique niche: it is more hydrolytically robust than cyanuric chloride yet more synthetically versatile than melamine.

Synthetic intermediate Nucleophilic substitution Bifunctional crosslinker

NCI Database Inclusion (NSC326900): Institutional-Level Biological Screening Pedigree

CAS 30360-27-1 has been assigned the NCI identifier NSC326900, indicating that it was accessioned into the National Cancer Institute's compound repository for biological evaluation [1]. Preliminary biological testing reported cytotoxicity against human lung cancer cell lines, with structure confirmed by ¹H NMR, IR, MS, and elemental analysis [2]. While the full NCI-60 panel data, including GI₅₀ values across all cell lines, could not be retrieved from open sources, the NSC designation itself differentiates this compound from thousands of commercially available triazine derivatives that lack any institutional screening history. By contrast, the trichloroacetamide analog (CAS 30360-29-3) does not carry an NSC number in the publicly searchable NCI database.

NCI-60 screening Anticancer drug discovery Biological evaluation

Caveat: Scarcity of High-Strength Direct Comparative Data for CAS 30360-27-1

A systematic search of primary literature, patent databases, and authoritative repositories (PubChem, BindingDB, EPA DSSTox) yielded no published head-to-head comparison of CAS 30360-27-1 with its closest structural analogs (e.g., CAS 30360-29-3, or other 2,4,6-tris(haloacetamido)-s-triazines) in any biological assay, stability study, or application-specific performance test [1][2]. The β-lactamase IC₅₀ data point (4.2 µM) is a single-concentration screening result rather than a full dose-response curve with a comparator [3]. The NCI screening data are preliminary and unreplicated in peer-reviewed form [4]. Consequently, all differentiation claims above rest on cross-study comparison, class-level inference, or computed physicochemical properties—not on side-by-side experimental evidence. Prospective procurers should commission head-to-head validation studies against their specific comparator of interest before basing selection decisions solely on the evidence presented herein.

Evidence gap Procurement risk Comparator data limitation

Evidence-Backed Application Scenarios for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide) Procurement


β-Lactamase Inhibitor Fragment-Based Screening and SAR Exploration

The documented Class C β-lactamase inhibitory activity (IC₅₀ = 4.2 µM, E. cloacae 908R) positions CAS 30360-27-1 as a tractable fragment hit for structure-activity relationship (SAR) campaigns targeting serine β-lactamases [1]. Its three C₃-symmetric chloroacetamide arms enable systematic mono-, di-, or tri-substitution to probe binding-pocket interactions, while the moderate potency leaves ample headroom for optimisation. Procurement is warranted for laboratories engaged in antibacterial resistance research, particularly those exploring covalent or non-covalent β-lactamase inhibitors based on heterocyclic scaffolds.

C₃-Symmetric Molecular Scaffold for Multivalent Ligand Design

The triazine core with three identical chloroacetyl arms provides a geometrically defined, rigid platform for constructing trivalent ligands, dendrimers, or crosslinking agents [1]. The α-chloroacetamide electrophilic handle is orthogonal to many common functional groups and can undergo chemoselective displacement with thiols or amines under mild conditions [2]. This property is relevant for chemical biology applications (e.g., trivalent probe synthesis) and polymer chemistry (e.g., star-polymer initiation), where precise control over arm stoichiometry and spatial orientation is critical.

Physicochemical Property Benchmarking in Triazine Library Design

The well-defined computed properties of CAS 30360-27-1 (XLogP3-AA = 0.4, MW = 355.6 g/mol, HBD = 3, HBA = 6, rotatable bonds = 6) make it a suitable reference standard for calibrating in silico property predictions across a library of 2,4,6-trisubstituted triazines [1]. Its moderate lipophilicity and balanced hydrogen-bonding capacity place it near the centre of oral drug-like chemical space, facilitating its use as a fixed point for assessing how substituent modifications shift physicochemical parameters. Procurement is appropriate for medicinal chemistry groups constructing triazine-focused compound collections.

Preliminary Anticancer Screening Follow-Up Using NCI-Accessioned Material

As an NCI-accessioned compound (NSC326900) with preliminary cytotoxicity observed against human lung cancer cell lines, CAS 30360-27-1 may serve as a starting point for follow-up anticancer studies [1][2]. Researchers may request the full NCI-60 screening data directly from the NCI Developmental Therapeutics Program to obtain GI₅₀ values across the full tumour cell line panel, enabling data-driven decisions on whether to pursue analogue synthesis and procurement of larger quantities.

Quote Request

Request a Quote for N,N',N''-(1,3,5-Triazine-2,4,6-triyl)tris(2-chloroacetamide)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.